molecular formula C21H18N4OS3 B2427007 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide CAS No. 1206986-42-6

2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Cat. No.: B2427007
CAS No.: 1206986-42-6
M. Wt: 438.58
InChI Key: ZMFLDWPPROHNCT-UHFFFAOYSA-N
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Description

2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H18N4OS3 and its molecular weight is 438.58. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

  • Thiazole derivatives, closely related to the specified compound, have been synthesized and shown to exhibit promising anticancer activity. For example, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides displayed selective cytotoxicity against human lung adenocarcinoma cells (Evren et al., 2019).
  • Novel compounds bearing imidazo[2,1-b]thiazole scaffolds, which share structural similarities, were synthesized and exhibited cytotoxicity against human cancer cell lines, including breast and liver cancer cells (Ding et al., 2012).

Src Kinase Inhibitory and Anticancer Activities

  • Thiazolyl N-benzyl-substituted acetamide derivatives, akin to the compound , were synthesized and evaluated for their Src kinase inhibitory and anticancer activities. These compounds showed significant inhibition of cell proliferation in various cancer cell lines (Fallah-Tafti et al., 2011).

HIF Prolyl 4-Hydroxylase Inhibition

  • Derivatives of 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide have been designed and synthesized, displaying the ability to inhibit HIF prolyl 4-hydroxylases, suggesting potential in treating conditions related to hypoxia-inducible factors (Hong et al., 2014).

Antiproliferative Activity

  • New functionalized pyridine linked thiazole derivatives, structurally related to the specified molecule, have been synthesized and exhibited promising antiproliferative activity against various cancer cell lines (Alqahtani & Bayazeed, 2020).

Properties

IUPAC Name

2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS3/c1-14-4-6-15(7-5-14)11-28-21-23-17(12-29-21)9-19(26)25-20-24-18(13-27-20)16-3-2-8-22-10-16/h2-8,10,12-13H,9,11H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFLDWPPROHNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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